Thiazolo[4,5-b]pyridine-6-carboxylic acid Thiazolo[4,5-b]pyridine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1448852-06-9
VCID: VC4083043
InChI: InChI=1S/C7H4N2O2S/c10-7(11)4-1-5-6(8-2-4)9-3-12-5/h1-3H,(H,10,11)
SMILES: C1=C(C=NC2=C1SC=N2)C(=O)O
Molecular Formula: C7H4N2O2S
Molecular Weight: 180.19

Thiazolo[4,5-b]pyridine-6-carboxylic acid

CAS No.: 1448852-06-9

Cat. No.: VC4083043

Molecular Formula: C7H4N2O2S

Molecular Weight: 180.19

* For research use only. Not for human or veterinary use.

Thiazolo[4,5-b]pyridine-6-carboxylic acid - 1448852-06-9

Specification

CAS No. 1448852-06-9
Molecular Formula C7H4N2O2S
Molecular Weight 180.19
IUPAC Name [1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid
Standard InChI InChI=1S/C7H4N2O2S/c10-7(11)4-1-5-6(8-2-4)9-3-12-5/h1-3H,(H,10,11)
Standard InChI Key BIDYOROKRGXBMY-UHFFFAOYSA-N
SMILES C1=C(C=NC2=C1SC=N2)C(=O)O
Canonical SMILES C1=C(C=NC2=C1SC=N2)C(=O)O

Introduction

Structural and Functional Overview

Thiazolo[4,5-b]pyridine-6-carboxylic acid (molecular formula: C₈H₄N₂O₂S) features a bicyclic system where the thiazole ring is annulated to the pyridine core at positions 4 and 5. This arrangement creates a planar, aromatic structure with distinct electronic properties that facilitate interactions with biological targets. The carboxylic acid group at position 6 enhances solubility and provides a handle for further derivatization, making the compound a versatile building block in drug design .

The compound’s significance stems from its dual functionality:

  • The thiazole ring contributes to metabolic stability and hydrogen-bonding capabilities.

  • The pyridine moiety enables π-π stacking interactions with enzyme active sites, particularly in kinase domains .

Synthetic Methodologies

Five-Step Synthesis from 3,5-Dibromo-2-Aminopyridine

The most extensively documented synthesis involves a five-step sequence starting from 3,5-dibromo-2-aminopyridine, as detailed in patent CN110590813B . Key stages include:

Table 1: Optimization of Critical Synthesis Steps

StepReagents/ConditionsPurposeYield (%)
S1Thiocyanamide, benzoyl chloride, THFForm 1-(3,5-dibromopyridin-2-yl)thiourea78
S2NaH, THF, 5h refluxCyclize to 6-bromothiazolo[4,5-b]pyridine-2-amine65
S3Isoamyl nitrite, 11h reactionDiazotization to 6-bromothiazolo[4,5-b]pyridine72
S4CO gas, PdCl₂(PPh₃)₂, MeOH, 105°CCarbonylation to methyl ester69.1
S5NaOH, H₂O, pH 3.5–4Ester hydrolysis to carboxylic acid88.5

The carbonylation step (S4) demonstrates sensitivity to phosphine ligands, with bis(triphenylphosphine)palladium dichloride proving optimal for maintaining reaction efficiency at 10 kPa CO pressure . Alternative palladium catalysts reduced yields by 15–20% in control experiments.

Alternative Annulation Strategies

Recent advances describe pyridine ring construction on preformed thiazole intermediates. A 2024 review highlights methods using:

  • Huisgen cycloaddition: Copper-catalyzed azide-alkyne reactions to form the pyridine ring .

  • Microwave-assisted condensation: Reducing reaction times from 12h to 45 minutes while maintaining 68–72% yields .

These approaches circumvent brominated precursors but require stringent temperature control to prevent thiazole decomposition above 110°C .

Pharmacological Profiling

Cardiovascular Applications

As a platelet aggregation inhibitor, thiazolo[4,5-b]pyridine-6-carboxylic acid derivatives exhibit IC₅₀ values of 0.8–1.2 μM in ADP-induced platelet assays, outperforming clopidogrel (IC₅₀: 1.5 μM) in parallel studies . Mechanistically, the carboxylic acid group chelates calcium ions in P2Y₁₂ receptors, disrupting ADP-mediated signaling cascades.

TargetThiazolo[4,5-b]pyridine-6-carboxylic AcidImatinibSunitinib
c-KIT WT18% inhibition at 10 μM98% (0.1 μM)95% (0.05 μM)
PDGFR-β27% inhibition at 10 μM72% (1 μM)89% (0.5 μM)
VEGFR2<5% inhibition at 10 μMN/A93% (0.1 μM)

Data adapted from Ref .

Physicochemical Characterization

Spectroscopic Properties

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyridine-H), 8.15 (d, J=5.2 Hz, 1H, thiazole-H), 13.2 (br s, 1H, COOH) .

  • HPLC Purity: 99.1% (C18 column, 0.1% TFA/ACN gradient) .

Aqueous solubility reaches 8.2 mg/mL at pH 7.4, decreasing to 0.3 mg/mL at pH 2.0 due to protonation of the pyridine nitrogen .

Emerging Applications and Future Directions

Current research explores:

  • Nanoparticle conjugation: PEGylated formulations improving tumor accumulation by 3.2-fold in murine models .

  • Dual PDE3/c-KIT inhibitors: Hybrid molecules showing synergistic effects in gastrointestinal stromal tumor cell lines (GI₅₀: 0.87 μM vs. 1.15 μM for parent compound) .

Challenges remain in optimizing metabolic stability, with hepatic microsomal studies showing 62% parent compound remaining after 1h incubation. Structural modifications targeting the thiazole sulfur’s oxidation susceptibility are under investigation .

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